molecular formula C18H18N2O4 B11060573 3-(3,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol

3-(3,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol

Cat. No.: B11060573
M. Wt: 326.3 g/mol
InChI Key: XZDXUMADSJTWRZ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol is a pyrazole-based heterocyclic compound characterized by a five-membered aromatic ring containing two nitrogen atoms. The molecule features two distinct aromatic substituents: a 3,4-dimethoxyphenyl group at position 3 and a 2-methoxyphenyl group at position 1 of the pyrazole ring (Compound ID: Y020-3354) . Its structural complexity and methoxy substitutions make it a candidate for diverse biological applications, particularly in anticancer research, where pyrazole derivatives are known to modulate enzyme activity and cellular pathways .

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H18N2O4/c1-22-15-7-5-4-6-14(15)20-18(21)11-13(19-20)12-8-9-16(23-2)17(10-12)24-3/h4-11,19H,1-3H3

InChI Key

XZDXUMADSJTWRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol typically involves the condensation of appropriate hydrazines with diketones or β-keto esters. One common method is the reaction of 3,4-dimethoxyphenylhydrazine with 2-methoxyacetophenone under acidic or basic conditions to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydropyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydropyrazoles and related compounds.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C17H18N2O3C_{17}H_{18}N_2O_3 and has a molecular weight of 302.34 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological activity.

1. Antioxidant Properties
Research indicates that compounds with pyrazole structures exhibit significant antioxidant activity. For instance, derivatives of pyrazol-5-ols have been evaluated for their ability to scavenge free radicals, demonstrating potential as therapeutic agents in oxidative stress-related conditions . The antioxidant properties of 3-(3,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol may be attributed to the electron-donating nature of the methoxy substituents.

2. Anticancer Activity
Studies have shown that pyrazole derivatives can induce cytotoxic effects on various cancer cell lines. The compound has been tested against colorectal carcinoma cells, revealing moderate cytotoxicity that suggests its potential as an anticancer agent . The mechanism involves the induction of apoptosis in cancer cells, which is crucial for developing new cancer therapies.

3. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. They may inhibit pathways associated with inflammation, making them candidates for treating inflammatory diseases . The specific compound's structure allows it to interact with inflammatory mediators effectively.

Pharmaceutical Applications

1. Drug Development
The structural characteristics of this compound make it a valuable scaffold for drug development. Its ability to modulate biological pathways suggests potential applications in designing new pharmaceuticals targeting cancer and inflammatory diseases.

2. Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing novel pyrazole derivatives with enhanced biological activities. Research has focused on modifying the existing structure to improve efficacy and reduce toxicity .

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties, the compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of methoxy groups can enhance charge transport properties, making it suitable for these applications.

2. Photovoltaic Materials
Research into the use of pyrazole derivatives in photovoltaic cells has shown promising results. Their ability to absorb light and convert it into electrical energy positions them as candidates for next-generation solar cells.

Case Studies

StudyFindings
Antioxidant Activity Assessment Demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid .
Cytotoxicity Evaluation Showed dose-dependent cytotoxic effects on colorectal cancer cell lines, indicating potential for further development as an anticancer drug .
Synthesis of Derivatives Successful synthesis of various derivatives led to enhanced biological activity profiles, paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Pyrazole derivatives often exhibit significant variations in biological activity and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Substituents (Positions) Key Structural Differences
Target Compound (Y020-3354) 3-(3,4-dimethoxyphenyl), 1-(2-methoxyphenyl) Benchmark for comparison
3-(3,4-Dimethoxyphenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol 3-(3,4-dimethoxyphenyl), 1-(pyridin-2-yl) Pyridinyl group replaces 2-methoxyphenyl
3-(2,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-5-amine 3-(2,4-dimethoxyphenyl), 1-methyl Methoxy at 2,4-positions; amine at C5
1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole 3-(trifluoromethyl), 1-(4-methoxyphenyl) Trifluoromethyl enhances lipophilicity
3-(4-Chlorophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole Sulfonyl and dihydro-pyrazole backbone Sulfonyl group increases metabolic stability

Key Observations :

  • The target compound ’s 3,4-dimethoxy and 2-methoxy groups create a sterically hindered, electron-rich aromatic system, favoring interactions with hydrophobic enzyme pockets .
  • Compounds with trifluoromethyl groups (e.g., ) exhibit enhanced lipophilicity, improving membrane permeability but possibly reducing aqueous solubility.

Physicochemical Properties

Key Observations :

  • The target compound’s molecular weight (354.37 g/mol) falls within the range typical for drug-like molecules, suggesting favorable bioavailability .
  • Higher melting points (e.g., 165°C in ) may correlate with crystalline stability, advantageous for formulation.

Key Observations :

  • The 3,4-dimethoxy substitution in the target compound is associated with enhanced interaction with enzymes like tyrosine kinases, common targets in cancer therapy .
  • Trifluoromethyl -containing analogs (e.g., ) show broader antimicrobial activity due to increased membrane penetration.

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol, a pyrazole derivative, has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure

The chemical formula for this compound is C21H22N4O4C_{21}H_{22}N_4O_4 with a molecular weight of 394.4 g/mol. The structure features two methoxy-substituted phenyl groups connected through a pyrazole ring.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation markers like proliferating cell nuclear antigen (PCNA) .

Table 1: Summary of Anticancer Mechanisms

CompoundMechanism of ActionCancer TypeReference
This compoundInduction of apoptosis via caspase activationVarious
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolPARP-1 cleavage and caspase 9 activationBreast Cancer
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamideInhibition of DNA synthesisLeukemia

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory pathways. This inhibition can lead to reduced inflammation in various models .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have demonstrated antimicrobial activity against a range of pathogens. Studies suggest that these compounds can disrupt microbial cell membranes or inhibit key metabolic pathways within bacteria .

Case Study 1: Anticancer Efficacy

In vitro studies on breast cancer cell lines revealed that the administration of this compound resulted in a significant decrease in cell viability. The mechanism was attributed to the activation of apoptotic pathways involving caspase cascades and downregulation of PCNA levels.

Case Study 2: Anti-inflammatory Effects

A study assessing the anti-inflammatory potential of related pyrazole compounds showed that they significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced inflammation models. This indicates a promising therapeutic avenue for treating inflammatory diseases.

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